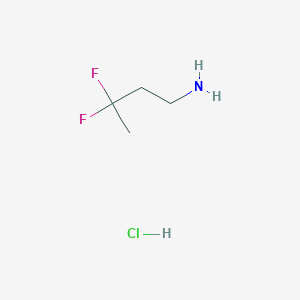
3,3-Difluorobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,3-Difluorobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1780623-33-7 . It has a molecular weight of 145.58 and its IUPAC name is 3,3-difluorobutan-1-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3,3-Difluorobutan-1-amine hydrochloride” is 1S/C4H9F2N.ClH/c1-4(5,6)2-3-7;/h2-3,7H2,1H3;1H . This indicates that the compound consists of a butane structure with two fluorine atoms attached to the third carbon atom, and an amine group attached to the first carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving “3,3-Difluorobutan-1-amine hydrochloride” are not available, amines in general can undergo a variety of reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo alkylation and acylation reactions .Physical And Chemical Properties Analysis
“3,3-Difluorobutan-1-amine hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Asymmetric Synthesis of α-Branched Amines
3,3-Difluorobutan-1-amine hydrochloride plays a role in the asymmetric intermolecular addition of non-acidic C–H bonds to imines. This process is crucial for achieving high enantiomeric purity in amine hydrochlorides, which are valuable in synthesizing pharmaceuticals and agrochemicals. The use of N-perfluorobutanesulfinyl imine substituent is key to enhancing reactivity and achieving outstanding diastereoselectivity in these syntheses (Wangweerawong, Bergman, & Ellman, 2014).
Photocatalytic Hydrodefluorination
The photocatalytic hydrodefluorination method represents a significant advancement in accessing partially fluorinated aromatics. This process, which employs a safe and inexpensive amine as the reductant, allows for the facile production of a variety of partially fluorinated arenes. These compounds are essential for the development of materials in pharmaceuticals, agrochemicals, and materials science (Senaweera, Singh, & Weaver, 2014).
Environmental Applications and Adsorption Behavior
Amines, including those derived from 3,3-Difluorobutan-1-amine hydrochloride, have been studied for their adsorption behavior, particularly in the context of removing perfluorinated compounds from water. The adsorption mechanisms are critical for understanding how these substances interact with different adsorbents, providing insights into their environmental behaviors and aiding in the development of effective filtration materials. This research is vital for addressing pollution and ensuring the safety of drinking water sources (Du et al., 2014).
Amide Formation from Carboxylic Acids and Amines
The direct synthesis of amides from carboxylic acids and amines, facilitated by compounds like 3,3-Difluorobutan-1-amine hydrochloride, represents a pivotal method in organic synthesis. This approach is highly efficient and versatile, providing a pathway to a wide range of amide products without the need for aqueous workup or chromatography, which is particularly beneficial for the pharmaceutical industry (Lanigan, Starkov, & Sheppard, 2013).
properties
IUPAC Name |
3,3-difluorobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-4(5,6)2-3-7;/h2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBMPIMOUQBSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorobutan-1-amine hydrochloride | |
CAS RN |
1780623-33-7 |
Source


|
| Record name | 3,3-difluorobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2692285.png)





![ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2692296.png)
![N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2692297.png)
![3-{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2692299.png)

![N-(3-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2692301.png)
![N-(tert-butyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2692304.png)

![4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2692306.png)